1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone
Overview
Description
3,5-di-tert-Butyl-4-hydroxyacetophenone is an aromatic ketone.
Biological Activity
1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, also known as 3',5'-Di-tert-butyl-4'-hydroxyacetophenone (BHA), is an organic compound recognized for its diverse biological activities. This article explores its synthesis, chemical properties, and significant biological effects, particularly focusing on its antioxidant and anti-inflammatory properties.
- Molecular Formula : C16H24O2
- Molecular Weight : 248.36 g/mol
- Appearance : White to pale beige solid
- Melting Point : 146-147°C
- Boiling Point : Approximately 308.2°C
- Density : 0.982 g/cm³
- Solubility : Slightly soluble in chloroform and methanol
Synthesis
The synthesis of this compound typically involves the acylation of 3,5-di-tert-butylphenol with acetic anhydride or acetyl chloride. The reaction conditions often include recrystallization or column chromatography for purification purposes.
Biological Activities
This compound exhibits several notable biological activities:
Antioxidant Activity
This compound is recognized for its strong antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, which is crucial in preventing oxidative stress-related damage in cells. Its effectiveness as an antioxidant has been compared to other well-known antioxidants like Butylated Hydroxyanisole (BHA) and Propyl Gallate .
Anti-inflammatory Effects
Research indicates that this compound can reduce inflammation in various biological models. This effect is essential in treating conditions characterized by chronic inflammation .
Antibacterial Activity
Studies have demonstrated that derivatives of this compound exhibit antibacterial properties against pathogens such as Staphylococcus aureus. For instance, a derivative N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)isatin showed significant activity at a concentration of 32 μg/mL .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
-
Antioxidant Efficacy :
- A study evaluated the compound's ability to inhibit lipid peroxidation in cell membranes, showing a significant reduction in malondialdehyde (MDA) levels—an indicator of oxidative stress.
- Anti-inflammatory Mechanisms :
- Antibacterial Properties :
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics and activities of compounds structurally related to this compound:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3,5-Di-tert-butyl-4-hydroxyacetophenone | C16H24O2 | Strong antioxidant properties |
2,6-Di-tert-butylphenol | C14H22O | Used primarily as a stabilizer |
Butylated Hydroxyanisole (BHA) | C11H14O2 | Commonly used as a food preservative |
Propyl Gallate | C10H12O5 | Used as an antioxidant in food |
Properties
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-10(17)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-9,18H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJPGMJLARWHRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346908 | |
Record name | 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14035-33-7 | |
Record name | 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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